molecular formula C13H12FNO3 B14933922 Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B14933922
M. Wt: 249.24 g/mol
InChI Key: BDDWNSDREPBTSW-UHFFFAOYSA-N
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Description

Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the esterification of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
  • Methyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
  • Propan-2-yl 6-chloro-4-hydroxyquinoline-3-carboxylate

Uniqueness

Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The presence of the fluorine atom enhances its stability and potential therapeutic properties compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

propan-2-yl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-7(2)18-13(17)10-6-15-11-4-3-8(14)5-9(11)12(10)16/h3-7H,1-2H3,(H,15,16)

InChI Key

BDDWNSDREPBTSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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